2-(1-Pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline
Description
Properties
IUPAC Name |
2-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2/c21-20(22,23)16-8-5-7-14(12-16)17-13-15-6-1-2-9-18(15)24-19(17)25-10-3-4-11-25/h1-2,5-9,12-13H,3-4,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIYVLXALVWVFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C=C2C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the pyrrolidinyl group: This step may involve nucleophilic substitution reactions where a pyrrolidine ring is introduced to the quinoline core.
Addition of the trifluoromethylphenyl group: This can be done through electrophilic aromatic substitution or cross-coupling reactions like Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions
2-(1-Pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully hydrogenated quinoline derivatives.
Scientific Research Applications
Antiviral Activity
Research indicates that quinoline derivatives, including 2-(1-Pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline, exhibit significant antiviral properties. They have shown efficacy against various viral strains such as Zika virus, enterovirus, and human immunodeficiency virus. The mechanism often involves the inhibition of viral replication through interaction with viral proteins or host cell pathways .
Inhibition of Enzymatic Activity
The compound has been studied for its potential as an inhibitor of monoamine oxidase B (MAO-B). Inhibitors of MAO-B are valuable in treating neurological disorders like Parkinson's disease. The reversible nature of the inhibition suggests that compounds like this compound could provide therapeutic benefits with manageable side effects .
Agricultural Applications
Recent studies have explored the use of heterocyclic compounds in enhancing plant growth. Although specific data on this compound is limited, related pyrrolidine derivatives have demonstrated auxin-like activity, promoting vegetative growth in crops such as maize and wheat. This suggests potential applications in agricultural practices for improving crop yields .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of quinoline derivatives is crucial for optimizing their biological activities. Modifications to the trifluoromethyl group or the pyrrolidine ring can significantly influence the pharmacological properties of the compound. For instance, variations in substituents can enhance antiviral potency or selectivity towards specific enzymes .
Case Studies
Mechanism of Action
The mechanism of action of 2-(1-Pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Structural Features
The following table summarizes key structural differences between the target compound and related quinoline derivatives:
2.2 Pharmacological Implications
- Receptor Selectivity : The pyrrolidinyl group in the target compound may favor interactions with opioid or serotonin receptors, similar to nitrogen-containing CNS agents . In contrast, the oxazolo-pyridinyl group in could alter selectivity due to its fused heterocycle.
- Metabolic Stability : Trifluoromethyl groups in and enhance resistance to oxidative metabolism, but the dual trifluoromethyl substitution in may excessively increase lipophilicity, reducing solubility.
Key Research Findings
- Structural Activity Relationships (SAR) :
- Substitution at position 3 with electron-withdrawing groups (e.g., trifluoromethyl, sulfonyl) correlates with enhanced binding to hydrophobic enzyme pockets .
- Nitrogen-containing heterocycles at position 2 (e.g., pyrrolidinyl, piperazinyl) improve receptor affinity but may increase off-target effects .
- Physicochemical Properties :
- The target compound’s calculated logP (~3.5) balances lipophilicity and solubility, whereas analogs with dual trifluoromethyl groups (e.g., ) have higher logP (~4.2), risking poor bioavailability.
Biological Activity
2-(1-Pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline is a synthetic compound that belongs to the quinoline family, recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C20H17F3N2
- Molecular Weight : 342.36 g/mol
- CAS Number : 339103-49-0
- Boiling Point : 460.8 ± 45.0 °C (predicted)
- Density : 1.267 ± 0.06 g/cm³ (predicted)
- pKa : 4.48 ± 0.61 (predicted) .
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor Modulation : It potentially interacts with neurotransmitter receptors, influencing signaling pathways.
- DNA Interaction : There is evidence suggesting that quinoline derivatives can intercalate into DNA, affecting replication and transcription .
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. For instance:
- A study evaluated a series of quinoline-derived trifluoromethyl alcohols, demonstrating significant growth inhibition in a zebrafish embryo model. The results indicated that these compounds could serve as potential anticancer agents due to their ability to induce apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group in this compound enhances its lipophilicity, which can increase biological activity compared to similar compounds lacking this group. For example:
| Compound | Trifluoromethyl Group | Biological Activity |
|---|---|---|
| This compound | Yes | High anticancer activity |
| 2-(1-Pyrrolidinyl)-3-phenylquinoline | No | Moderate activity |
| 2-(1-Pyrrolidinyl)-3-[3-(methyl)phenyl]quinoline | No | Lower activity |
The structural modifications significantly influence the compound's efficacy and selectivity towards biological targets .
Toxicity and Safety Profile
While exploring the biological activities, it is crucial to consider the toxicity profile of the compound. In studies involving zebrafish embryos, certain derivatives exhibited varying levels of toxicity, suggesting a need for careful evaluation during drug development .
Q & A
Q. What are the optimal synthetic routes for 2-(1-pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline, and how can reaction conditions be standardized?
Methodological Answer: The synthesis typically involves multi-step protocols, such as:
Quinoline Core Formation : Use Vilsmeier-Haack reagents (e.g., MSCL-DMF/DMAC) for formylation/acetylation of precursor quinolines .
Substituent Introduction : Coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the pyrrolidinyl group at position 2 and trifluoromethylphenyl at position 3.
Purification : Column chromatography with gradient elution (hexane:ethyl acetate) and recrystallization for ≥95% purity.
Q. Key Parameters :
- Temperature : 80–110°C for cyclization steps.
- Catalysts : Pd(OAc)₂/XPhos for cross-coupling .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio for aryl halide:amine).
Q. Table 1. Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Vilsmeier-Haack | 68 | 95 | |
| Microwave-Assisted | 82 | 97 | |
| Metal-Catalyzed Coupling | 75 | 96 |
Q. How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrrolidinyl protons at δ 2.5–3.0 ppm; CF₃ group at δ 119–121 ppm in ¹⁹F NMR) .
- 2D Techniques (COSY, HSQC) : Resolve overlapping signals in the quinoline core.
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) with <2 ppm error .
- X-ray Crystallography : Resolve torsional angles between the quinoline and trifluoromethylphenyl groups (if single crystals are obtainable) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Target Binding : Fluorescence polarization assays to measure affinity for kinase targets (e.g., IC₅₀ determination).
- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM range) .
- Solubility : Use HPLC-UV to quantify solubility in PBS/DMSO mixtures .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives?
Methodological Answer:
- Chiral Catalysts : Ferrocenyl-phosphine ligands (e.g., (R)-DTBM-SEGPHOS) for asymmetric annulation reactions (up to 90% ee) .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers .
- Analytical Validation : Chiral HPLC (Chiralpak IA column) with polarimetric detection .
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer: Case Study : Discrepancies in IC₅₀ values (e.g., 5 nM vs. 50 nM for kinase inhibition):
Assay Variability : Standardize protocols (e.g., ATP concentration, incubation time).
Compound Integrity : Verify purity via LC-MS and exclude degradation products .
Computational Modeling : Perform molecular docking (AutoDock Vina) to identify binding pose inconsistencies .
Q. What strategies enable structure-activity relationship (SAR) studies for this scaffold?
Methodological Answer:
Q. Table 2. SAR Trends for CF₃-Phenyl Modifications
| Substituent | LogP | IC₅₀ (nM) | Reference |
|---|---|---|---|
| CF₃ | 3.2 | 12 | |
| OCF₃ | 2.8 | 18 | |
| Cl | 3.5 | 45 |
Q. How can crystallographic data resolve molecular conformation ambiguities?
Methodological Answer:
- Single-Crystal Growth : Use slow vapor diffusion (hexane:DCM) at 4°C .
- Torsional Analysis : Measure dihedral angles between quinoline and aryl groups (e.g., 15–25° in reported structures) .
- Electron Density Maps : Identify π-π stacking interactions with adjacent molecules (e.g., face-to-face distances of 3.4–3.6 Å) .
Q. What advanced techniques optimize reaction scalability and green chemistry metrics?
Methodological Answer:
- Microwave Synthesis : Reduce reaction time from 24h to 2h with 20% higher yield .
- Solvent-Free Conditions : Use ball milling for solid-state coupling (PMI < 10) .
- Flow Chemistry : Continuous processing with immobilized catalysts (e.g., Pd@SiO₂) to minimize waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
